molecular formula C11H13NO5S B1266873 3-(Morpholinosulfonyl)benzoic acid CAS No. 299181-75-2

3-(Morpholinosulfonyl)benzoic acid

Numéro de catalogue B1266873
Numéro CAS: 299181-75-2
Poids moléculaire: 271.29 g/mol
Clé InChI: LYGWBPDKDLWHHB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 3-(Morpholinosulfonyl)benzoic acid derivatives involves several chemical reactions. For example, a method for synthesizing derivatives like 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, which may share similarities in the synthesis process, includes reactions that yield biologically active molecules through both theoretical and experimental structural studies (Ivachtchenko et al., 2019). Additionally, enantiopure 3-substituted morpholines, which are related to the core structure of our compound of interest, are assembled through ring-opening reactions followed by annulation with vinylsulfonium salts under specific conditions (Bornholdt et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-(Morpholinosulfonyl)benzoic acid derivatives can be complex and varies based on the specific substituents and the core structure's modifications. For instance, the study of 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate revealed its crystal structure, showing it exists in a monoclinic P21/c space group, with one molecule in the asymmetric part of the unit cell. Hirshfeld surface analysis helped study intermolecular interactions within the crystal (Ivachtchenko et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 3-(Morpholinosulfonyl)benzoic acid derivatives are diverse. For example, electrochemical synthesis of related compounds, such as 4-morpholino-2-(arylsulfonyl)benzenamines, involves the electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids, indicating a Michael type addition reaction mechanism (Nematollahi & Esmaili, 2010).

Physical Properties Analysis

The physical properties of 3-(Morpholinosulfonyl)benzoic acid and its derivatives include their solubility, melting point, and crystalline structure, which are crucial for their application in chemical syntheses and pharmaceutical formulations. However, specific details on the physical properties of 3-(Morpholinosulfonyl)benzoic acid itself were not found in the provided research, suggesting a gap in the current literature.

Chemical Properties Analysis

The chemical properties of such compounds often involve their reactivity with various chemical agents, stability under different conditions, and potential for further functionalization. For example, the synthesis and characterisation of pentafluorosulfanyl benzoic acid derivatives starting from NO2-derivatives highlight the chemical versatility and reactivity of benzoic acid derivatives in generating compounds with significant chemical and potentially pharmaceutical applications (Zarantonello et al., 2007).

Applications De Recherche Scientifique

Hydrogen-Bonded Polymeric Structures

3-(Morpholinosulfonyl)benzoic acid has been studied in the context of forming hydrogen-bonded polymeric structures. Research on morpholinium salts of benzoic acids has shown their ability to form cyclic heterotetrameric and low-dimensional structures, potentially useful in the field of crystal engineering and material science (Smith & Lynch, 2016).

Synthesis of Enantiopure 3-Substituted Morpholines

Enantiopure 3-substituted morpholines, related to 3-(Morpholinosulfonyl)benzoic acid, have been synthesized, demonstrating the versatility of this compound in organic chemistry. This synthesis is significant for producing chiral molecules, which are important in the development of pharmaceuticals and agrochemicals (Bornholdt, Felding, & Kristensen, 2010).

Novel Inhibitors of Hepatitis B

In a significant medical application, a derivative of 3-(Morpholinosulfonyl)benzoic acid has been developed and identified as a potential inhibitor of hepatitis B. This research could pave the way for new treatments for hepatitis B, a major global health concern (Ivachtchenko et al., 2019).

Anticancer Research

A study has identified a derivative of 3-(Morpholinosulfonyl)benzoic acid as a potent inhibitor of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, showing promise in breast and prostate cancer treatment. The specific binding of this compound to the enzyme could lead to the development of targeted anticancer drugs (Jamieson et al., 2012).

GABA(B) Receptor Antagonists

Research has shown that morpholin-2-yl-phosphinic acids, related to 3-(Morpholinosulfonyl)benzoic acid, act as potent antagonists of the GABA(B) receptor in the brain. This finding is crucial for developing new treatments for neurological disorders such as epilepsy (Ong et al., 1998).

Corrosion Inhibition

The N-ethyl-morpholine salts of benzoic acid have been used to study their efficiency as corrosion inhibitors. This application is particularly relevant in the field of material science and engineering, where preventing corrosion is a critical concern (Agarwal & Landolt, 1998).

Safety And Hazards

The safety data sheet for “3-(Morpholinosulfonyl)benzoic acid” indicates that it causes skin irritation, serious eye damage, and may cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name

3-morpholin-4-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGWBPDKDLWHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292784
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Morpholine-4-sulfonyl)benzoic acid

CAS RN

299181-75-2
Record name 3-(Morpholine-4-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(morpholine-4-sulfonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available 3-(chlorosulfonyl)benzoic acid (3 g, 13.5 mmol) was suspended in dichloromethane (50 mL). Diisopropylethylamine (5.19 mL, 30 mmol) and morpholine (1.67 mL, 21 mmol) were added slowly. After 2 h, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed with 3N HCl three times. The ethyl acetate phase was dried over magnesium sulfate and the solvent was removed under reduced pressure, to provide the title product (2.97 g, 81%) as a white solid. 1HNMR (DMSO-d6) δ8.28 (d, J=8 Hz, 1H), 8.20 (s, 1H), 8.01 (d, 8 Hz, 1H), 7.83 (t, J=8 Hz, 1H), 3.91(m, 4H), 3.12 (M, 4H). MS (EI-NEG):[M+] 270.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.19 mL
Type
reactant
Reaction Step Two
Quantity
1.67 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

3-(Chlorosulfonyl)benzoic acid (250 mg, 1.133 mmol) was added to morpholine (99 mg, 1.133 mmol) in the presence of potassium carbonate (313 mg, 2.266 mmol) in THF (5 mL) at room temperature, and reaction mixture allowed to stirred for 12 h at rt. The reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum, and then compound was purified by column chromatography (3% CH3OH/CH2Cl2) affording the title compound (160 mg) as a solid. 1H NMR (400 MHz, CD3OD): δ 8.34 (m, 1H), 8.32 (d, 1H, J=8.0 Hz), 7.99 (m, 1H), 7.76 (t, 1H, J=8.0 Hz), 3.70 (m, 4H), 2.98 (m, 4H). ESI-MS: 272.0 [M+H]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
313 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholinosulfonyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Morpholinosulfonyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Morpholinosulfonyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Morpholinosulfonyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(Morpholinosulfonyl)benzoic acid
Reactant of Route 6
3-(Morpholinosulfonyl)benzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.